molecular formula C12H22ClN B563771 Rimantadine-d4 Hydrochloride CAS No. 350818-67-6

Rimantadine-d4 Hydrochloride

Cat. No.: B563771
CAS No.: 350818-67-6
M. Wt: 219.789
InChI Key: OZBDFBJXRJWNAV-VQQQFJCBSA-N
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Description

Rimantadine-d4 Hydrochloride is a deuterated form of Rimantadine Hydrochloride, an antiviral compound primarily used to prevent and treat influenza A infections. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is a derivative of adamantane and functions by inhibiting viral replication.

Mechanism of Action

Target of Action

Rimantadine primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle, including virus uncoating and release .

Mode of Action

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly by inhibiting the uncoating of the virus . The protein coded by the M2 gene of Influenza A may play an important role in Rimantadine susceptibility .

Biochemical Pathways

Rimantadine inhibits the replication of Influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It has little or no activity against Influenza B virus .

Pharmacokinetics

Following oral administration, Rimantadine is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways . The bioavailability of Rimantadine is well absorbed, and it has a half-life of 25.4 ± 6.3 hours .

Result of Action

Rimantadine can shorten the duration and moderate the severity of Influenza A infection when taken within one to two days of developing symptoms . It can also mitigate symptoms, including fever .

Action Environment

The efficacy of Rimantadine can be influenced by various environmental factors. For instance, resistance to Rimantadine can occur as a result of amino acid substitutions at certain locations in the transmembrane region of M2, which prevents the binding of the antiviral to the channel . Furthermore, the effectiveness of Rimantadine can be affected by the strain of the Influenza A virus, as some strains have shown resistance to Rimantadine .

Biochemical Analysis

Biochemical Properties

Rimantadine-d4 Hydrochloride is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It interacts with the protein coded by the M2 gene of influenza A, which may play an important role in its susceptibility .

Cellular Effects

This compound exerts its effects early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . This early intervention in the viral life cycle can have profound effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in this compound susceptibility .

Temporal Effects in Laboratory Settings

It is known that this compound is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .

Dosage Effects in Animal Models

It has been used for treatment of influenza caused by susceptible influenza A viruses in adults .

Metabolic Pathways

This compound is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways .

Transport and Distribution

It is known that this compound is well absorbed and has a protein binding of 40% .

Subcellular Localization

It is known that this compound appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rimantadine-d4 Hydrochloride involves the preparation of 1-bromoadamantane, followed by a series of reactions to introduce the deuterium atoms. The key steps include:

    Preparation of 1-bromoadamantane: This is achieved by brominating adamantane using bromine in the presence of a catalyst.

    Introduction of Deuterium: The brominated intermediate undergoes a reaction with deuterated reagents to replace hydrogen atoms with deuterium.

    Formation of Rimantadine-d4: The deuterated intermediate is then reacted with methylamine to form Rimantadine-d4.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass balance methods are employed to certify the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Rimantadine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rimantadine-d4 Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rimantadine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies compared to its non-deuterated counterpart .

Properties

IUPAC Name

1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBDFBJXRJWNAV-VQQQFJCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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